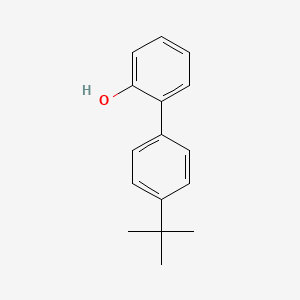
2-(4-t-Butylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-t-Butylphenyl)phenol, 95%, is a chemical compound belonging to the class of phenol compounds, which are compounds containing a hydroxyl group bonded to an aromatic hydrocarbon group. It is a white crystalline solid with a melting point of 97-99°C and a boiling point of 241°C. It is soluble in most organic solvents and has a molecular weight of 218.3 g/mol. This compound is used in a variety of applications, including scientific research, synthesis, and drug development.
Mechanism of Action
2-(4-t-Butylphenyl)phenol, 95%, has been studied for its potential biological activity. It has been found to act as an antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes such as regulation of mood, appetite, and sleep. It has also been found to act as an agonist of the adenosine A2A receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
2-(4-t-Butylphenyl)phenol, 95%, has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antidepressant effects. It has also been found to have anxiolytic, sedative, and anticonvulsant effects. Additionally, it has been found to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
The use of 2-(4-t-Butylphenyl)phenol, 95%, in laboratory experiments has several advantages. This compound is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. Due to its low solubility in water, it is not suitable for use in aqueous solutions. Additionally, its low volatility limits its use in certain experiments.
Future Directions
The future of 2-(4-t-Butylphenyl)phenol, 95%, is promising. Future research will focus on further elucidating its biochemical and physiological effects and exploring its potential applications in drug development and other areas. Additionally, research will focus on improving the synthesis of this compound, as well as its solubility and volatility. Finally, research will focus on exploring its potential synergistic effects with other compounds.
Synthesis Methods
2-(4-t-Butylphenyl)phenol, 95%, can be synthesized by the reaction of 4-t-butylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-80°C for 2-3 hours. The resulting product is then cooled and filtered to obtain the desired compound.
Scientific Research Applications
2-(4-t-Butylphenyl)phenol, 95%, is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new drugs, and the study of biochemical and physiological effects. It is also used in the synthesis of other compounds, such as polymers, resins, and surfactants.
properties
IUPAC Name |
2-(4-tert-butylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNBZNJXCALTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431852 |
Source


|
| Record name | 2-(4-tert-butylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-T-Butylphenyl)phenol | |
CAS RN |
893738-04-0 |
Source


|
| Record name | 2-(4-tert-butylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)
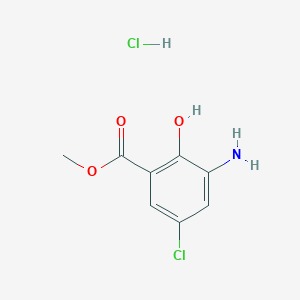


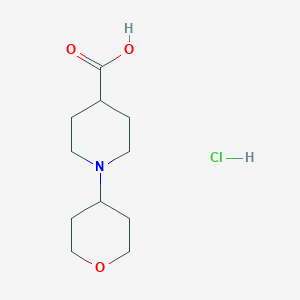
![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
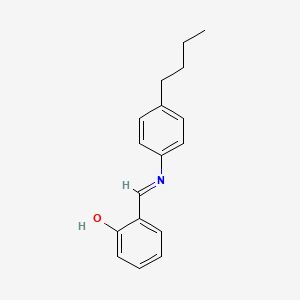
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
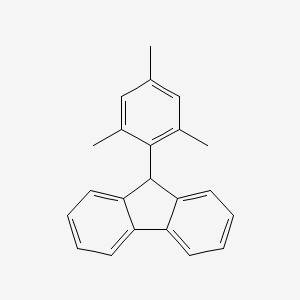
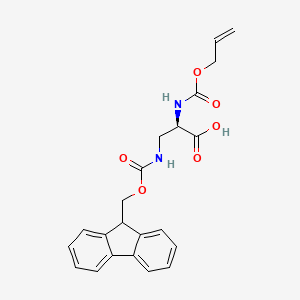
![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)

